molecular formula C11H16BNO2S B13635009 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

Cat. No.: B13635009
M. Wt: 237.13 g/mol
InChI Key: SUBQXQCKSUEAJM-AATRIKPKSA-N
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Description

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole is an organoboron compound that features a thiazole ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple the thiazole derivative with a boronic ester under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole is unique due to the presence of both the thiazole ring and the dioxaborolane group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

InChI

InChI=1S/C11H16BNO2S/c1-10(2)11(3,4)15-12(14-10)6-5-9-7-13-16-8-9/h5-8H,1-4H3/b6-5+

InChI Key

SUBQXQCKSUEAJM-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSN=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSN=C2

Origin of Product

United States

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